D2 Dopamine Receptor Affinity: Clebopride Demonstrates 1.5 nM KD in Canine Striatum
Clebopride binds to the D2 dopamine receptor in canine brain striatum with a dissociation constant (KD) of 1.5 nM [1]. This high-affinity binding underpins its antiemetic and prokinetic effects at low nanomolar concentrations. Comparative data for metoclopramide under similar conditions are not available from the same study; however, across the broader benzamide class, clebopride ranks among the most potent D2 ligands alongside YM 09151-2 and raclopride [2].
| Evidence Dimension | D2 dopamine receptor binding affinity (KD) |
|---|---|
| Target Compound Data | KD = 1.5 nM |
| Comparator Or Baseline | Metoclopramide: KD not reported in the same assay; however, metoclopramide showed reduced potency in displacing [3H]spiperone from D2 sites compared with clebopride in parallel studies [2] |
| Quantified Difference | Not directly quantified in a single head-to-head study; class-level inference places clebopride among the highest-potency benzamide D2 antagonists |
| Conditions | [3H]spiperone radioligand binding assay using canine brain striatal membranes |
Why This Matters
High D2 affinity at low nanomolar concentrations supports the compound's utility in studies requiring potent dopamine receptor blockade, enabling lower dosing requirements in experimental systems.
- [1] Niznik HB, Guan JH, Neumeyer JL, Seeman P. A photoaffinity ligand for dopamine D2 receptors: azidoclebopride. Mol Pharmacol. 1985;27(2):193-199. PMID: 3969068. View Source
- [2] Fleminger S, van de Waterbeemd H, Rupniak NM, et al. Potent lipophilic substituted benzamide drugs are not selective D-1 dopamine receptor antagonists in the rat. J Pharm Pharmacol. 1983;35(6):363-368. PMID: 6135774. View Source
